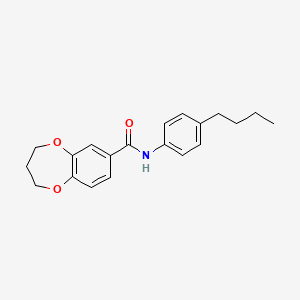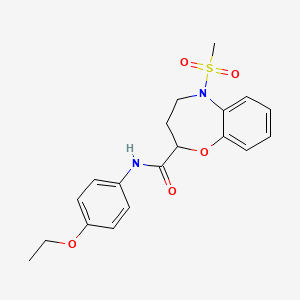![molecular formula C24H27ClN2O3 B11225471 Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- CAS No. 1212484-58-6](/img/structure/B11225471.png)
Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- typically involves a multi-step process. One common method includes the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available sodium hydroxide . The process yields structurally sophisticated spirocyclic derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反应分析
Types of Reactions
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Spiro[cyclopentane-1,3’-indoline] derivatives
- Spiro[benzofuran-2,1’-cyclopentane] derivatives
- Spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine] derivatives
Uniqueness
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- stands out due to its unique spirocyclic structure, which imparts distinct three-dimensional properties. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
属性
CAS 编号 |
1212484-58-6 |
|---|---|
分子式 |
C24H27ClN2O3 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)19-10-4-3-9-18(19)21(24(27)12-6-7-13-24)22(28)26-16-17-8-2-5-11-20(17)25/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,28) |
InChI 键 |
OMLJXCNYVIUNSP-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide](/img/structure/B11225400.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225402.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11225404.png)
![7-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11225407.png)
![4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11225414.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11225425.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11225427.png)

![6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225445.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11225447.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11225465.png)
![2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225483.png)
